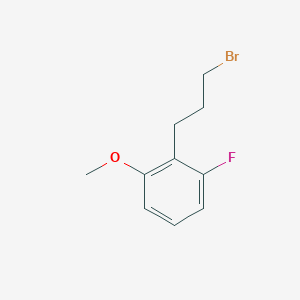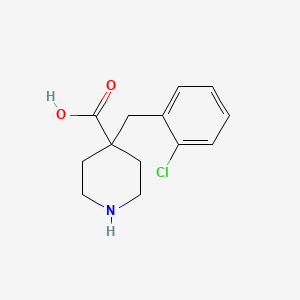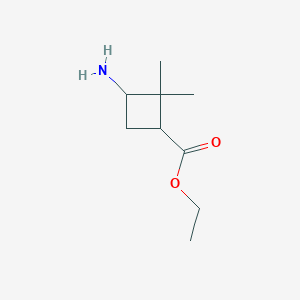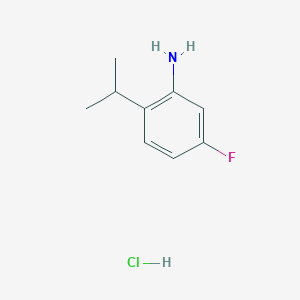![molecular formula C9H11NO2S B13503542 3-[(4-Aminophenyl)sulfanyl]propanoic acid CAS No. 30086-23-8](/img/structure/B13503542.png)
3-[(4-Aminophenyl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Aminophenyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid, with an amino group and a sulfanyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminothiophenol.
Alkylation: 4-aminothiophenol is alkylated with 3-bromopropanoic acid under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-[(4-Aminophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, alkylated derivatives
科学研究应用
3-[(4-Aminophenyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways and cellular processes through its interactions with specific molecular targets.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
4-Aminophenylacetic acid: Contains a shorter carbon chain, which can affect its physical and chemical properties.
4-(4-Aminophenyl)butyric acid: Has a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
3-[(4-Aminophenyl)sulfanyl]propanoic acid is unique due to the presence of both amino and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
30086-23-8 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI 键 |
QCPLJTBYFUDRQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)


![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)



